molecular formula C20H35NO2 B14482994 Diisobutylphenoxyethoxyethyldimethylamine CAS No. 66027-99-4

Diisobutylphenoxyethoxyethyldimethylamine

Cat. No.: B14482994
CAS No.: 66027-99-4
M. Wt: 321.5 g/mol
InChI Key: GWMJRNLPIQUVPS-UHFFFAOYSA-N
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Description

Diisobutylphenoxyethoxyethyldimethylamine is a complex organic compound with a unique structure that combines phenoxy, ethoxy, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutylphenoxyethoxyethyldimethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diisobutylphenol with ethylene oxide to form diisobutylphenoxyethanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Diisobutylphenoxyethoxyethyldimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Lithium aluminum hydride is often used in anhydrous conditions to prevent unwanted side reactions.

    Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyethoxyethyldimethylamine derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

Diisobutylphenoxyethoxyethyldimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diisobutylphenoxyethoxyethyldimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diisobutylphenol: Shares the phenol group but lacks the ethoxy and dimethylamine groups.

    Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the dimethylamine group.

    Dimethylamine: Contains the amine group but lacks the phenoxy and ethoxy groups.

Uniqueness

Diisobutylphenoxyethoxyethyldimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

66027-99-4

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

IUPAC Name

2-[2-[2,4-bis(2-methylpropyl)phenoxy]ethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C20H35NO2/c1-16(2)13-18-7-8-20(19(15-18)14-17(3)4)23-12-11-22-10-9-21(5)6/h7-8,15-17H,9-14H2,1-6H3

InChI Key

GWMJRNLPIQUVPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)OCCOCCN(C)C)CC(C)C

Origin of Product

United States

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